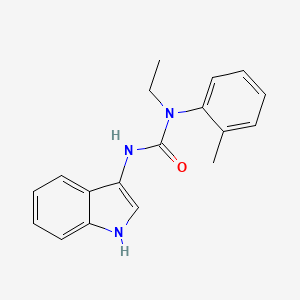

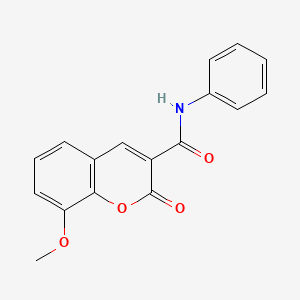

1-ethyl-3-(1H-indol-3-yl)-1-(o-tolyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

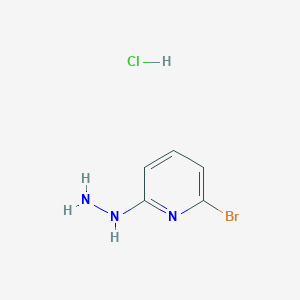

1-ethyl-3-(1H-indol-3-yl)-1-(o-tolyl)urea, also known as EIPTU, is a synthetic compound that has been used in various scientific research studies. EIPTU is a member of the urea family of compounds, which have been extensively studied due to their diverse biological activities.

科学的研究の応用

Biological Activity and Structural Analysis

Biological Activity and Crystal Structure : Research into compounds structurally similar to 1-ethyl-3-(1H-indol-3-yl)-1-(o-tolyl)urea has provided insights into their biological activity. For instance, compounds with indole components have been studied for their biological activities. The crystal structure analysis of such compounds reveals details about their molecular interactions and potential biological functions. Hydroxy groups in these molecules engage in both intramolecular and intermolecular hydrogen bonds, suggesting a complex interaction network that could underlie their biological activity (Saharin et al., 2008).

Mechanisms of Action in Biological Systems

Urea-Methylamine Mixture as Osmolyte : The study of urea derivatives has also explored their role as osmolytes in marine organisms. The balance between urea and methylamines affects protein stability, indicating a sophisticated mechanism by which organisms adapt to environmental stress. This research sheds light on the complex interactions between urea derivatives and proteins, offering insights into their potential applications in understanding protein stability and stress responses in biological systems (Lin & Timasheff, 1994).

Genetic Engineering and Industrial Applications

Arginase Gene Disruption in Sake Yeast : In an effort to minimize the production of urea, a precursor of ethyl carbamate (a suspected carcinogen) in alcoholic beverages, researchers have genetically engineered yeast strains. By disrupting the arginase gene, these modified yeasts produce beverages with significantly reduced urea levels, demonstrating an application of urea derivative research in improving food safety and quality (Kitamoto et al., 1991).

Environmental and Material Science

Chiral Separations and Material Science : Urea derivatives serve as stationary phases in chromatography for the separation of enantiomers, highlighting their importance in pharmaceutical and chemical research. The structure of the amino acid moiety in urea derivatives affects chiral recognition, indicating their utility in developing advanced materials and separation technologies (Ǒi et al., 1995).

Ethyl Carbamate Research

Ethyl Carbamate in Foods and Beverages : Research into the presence of ethyl carbamate, a carcinogen, in fermented foods and beverages has highlighted the importance of monitoring and controlling its precursors, such as urea. This work is crucial for ensuring food safety and reducing health risks associated with consumption of contaminated products (Weber & Sharypov, 2009).

特性

IUPAC Name |

1-ethyl-3-(1H-indol-3-yl)-1-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-3-21(17-11-7-4-8-13(17)2)18(22)20-16-12-19-15-10-6-5-9-14(15)16/h4-12,19H,3H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDKXJCHVIICBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-(1H-indol-3-yl)-1-(o-tolyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2944993.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2944999.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2945006.png)

![2-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2945007.png)

![N-(3-acetylphenyl)-2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2945012.png)

![{(E)-[4-(allyloxy)phenyl]methylidene}(methyl)ammoniumolate](/img/structure/B2945013.png)